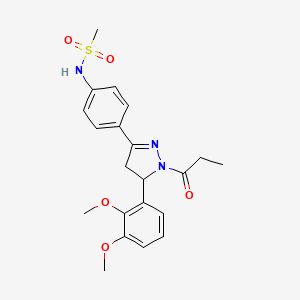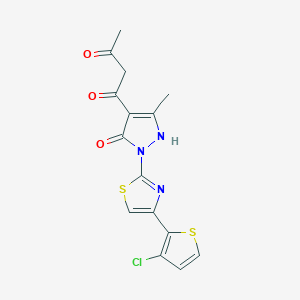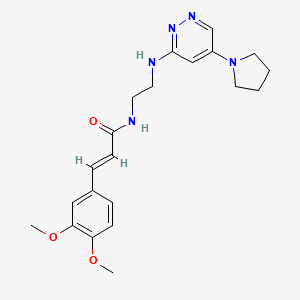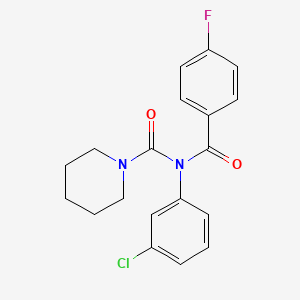
N-(4-(5-(2,3-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that appears to be a derivative of methanesulfonamide with additional functional groups that could potentially confer various biological activities. The presence of a pyrazole ring, a dimethoxyphenyl group, and a methanesulfonamide moiety suggests that this compound could interact with a range of biological targets.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a group of 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles was synthesized and evaluated for anti-inflammatory activity, indicating that the pyrazole core can be functionalized with various substituents to yield biologically active compounds . Additionally, the synthesis of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides has been developed, showcasing the feasibility of acylating methanesulfonamide derivatives .
Molecular Structure Analysis
The molecular structure of related methanesulfonamide derivatives has been studied extensively. For example, the conformation of the N-H bond in various dichlorophenyl methanesulfonamide compounds has been described, which is relevant to understanding the conformational preferences of the N-H bond in the target compound . Moreover, the synthesis and structural characterization of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide through various spectroscopic techniques have been reported, which could provide insights into the structural aspects of similar compounds .
Chemical Reactions Analysis
The reactivity of methanesulfonamide derivatives in chemical reactions has been explored. For instance, the interaction of a thiadiazole methanesulfonamide with carbonic anhydrase isozymes has been studied, revealing potent inhibition of certain isozymes . This suggests that the target compound may also exhibit specific interactions with enzymes. Furthermore, the reaction of pyrazole methanesulfonamide derivatives with nitric oxide has been investigated, although the desired N-diazen-1-ium-1,2-diolate derivatives were not obtained, indicating challenges in achieving certain chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of methanesulfonamide derivatives can be inferred from related compounds. For example, the crystal structure of dichlorophenyl methanesulfonamides provides information on hydrogen bonding patterns and molecular packing, which are important for understanding the compound's solid-state properties . Additionally, the synthesis of a novel class of pyran-2-ones with a methanesulfonylphenyl group suggests that the introduction of different substituents can lead to selective biological activities, which may be related to the compound's physical and chemical properties .
Wissenschaftliche Forschungsanwendungen
Interaction Studies and Molecular Properties
Studies on quinoxaline derivatives similar to the chemical compound have focused on understanding the effect of temperature and concentration on interactions using volumetric and acoustic properties. These studies provide insight into solute-solute, solute-solvent, and solvent-solvent interactions, which are crucial for pharmaceutical applications and the development of new compounds (Raphael, Bahadur, & Ebenso, 2015).
Crystal Structure Analysis
Crystal structure analysis of similar pyrazoline compounds has been conducted, contributing to the understanding of molecular interactions and stability. This is essential for the design and development of drugs and other chemical products (Prabhuswamy et al., 2016).
Quantum Chemical Calculations and Biological Activities
Quantum chemical calculations and molecular docking studies have been applied to similar pyrazoline derivatives to explore their biological activities, including antimicrobial properties. These studies are significant for drug discovery and understanding the interaction of such compounds with biological targets (Viji et al., 2020).
Synthesis and Potential Applications in Medicinal Chemistry
The synthesis of related pyrazoline compounds has been explored, with a focus on potential applications in medicinal chemistry, such as anti-inflammatory agents. This research contributes to the development of new therapeutic drugs (Abdellatif, Moawad, & Knaus, 2014).
Cytotoxicity and Enzyme Inhibitory Activities
Polymethoxylated-pyrazoline benzene sulfonamides, closely related to the compound , have been synthesized and evaluated for their cytotoxic activities on tumor cell lines and inhibitory effects on enzymes. This research is crucial for identifying new cancer treatments and understanding the mechanisms of action of these compounds (Kucukoglu et al., 2016).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets in a variety of ways, including binding to active sites, causing conformational changes, and modulating enzymatic activity .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, including those involved in signal transduction, metabolism, and cell proliferation .
Result of Action
Similar compounds have been shown to exert a range of effects at the molecular and cellular levels, including modulation of enzyme activity, alteration of signal transduction pathways, and regulation of cell proliferation .
Eigenschaften
IUPAC Name |
N-[4-[3-(2,3-dimethoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-5-20(25)24-18(16-7-6-8-19(28-2)21(16)29-3)13-17(22-24)14-9-11-15(12-10-14)23-30(4,26)27/h6-12,18,23H,5,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYXVPLUHZYQJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide](/img/structure/B3000963.png)


![2-(((Benzyloxy)carbonyl)amino)-7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B3000966.png)
![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone](/img/structure/B3000968.png)

![(Z)-3-[3-bromo-5-methoxy-4-[(2-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B3000973.png)
![N-allyl-6-(4-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)nicotinamide](/img/structure/B3000975.png)

![1-[2-(4-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B3000978.png)
![6-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3000979.png)

![2-[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3000982.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3000984.png)